REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:8]([OH:9])=[C:7]([NH2:10])[CH:6]=[CH:5][CH:4]=1)[CH3:2].Cl[CH2:12][C:13](Cl)=[O:14].C([O-])([O-])=O.[K+].[K+]>>[CH2:1]([C:3]1[C:8]2[O:9][CH2:12][C:13](=[O:14])[NH:10][C:7]=2[CH:6]=[CH:5][CH:4]=1)[CH3:2] |f:2.3.4|
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Name
|
|
Quantity
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0.88 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=CC(=C1O)N
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
Purified by column chromatography (SiO2; CH2Cl2/MeOH 99:1)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=CC=2NC(COC21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.69 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |